2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone
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Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable phenyl ethanone derivative. One common method is the condensation reaction between 3,5-dimethyl-1H-pyrazole and 1-phenyl-1-ethanone in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the design of new drugs with anti-inflammatory, analgesic, and antitumor activities.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, which have applications in catalysis and electronic devices.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical transformations.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine
Uniqueness
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the pyrazole ring and the phenyl ethanone moiety allows for diverse reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential as a pharmacophore make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-8-11(2)15(14-10)9-13(16)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLCTPSVDBUTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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